molecular formula C7H5F3INO B1446283 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine CAS No. 1805027-39-7

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1446283
CAS No.: 1805027-39-7
M. Wt: 303.02 g/mol
InChI Key: HSDQDOOXBBYXQN-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with iodine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as pesticides and herbicides due to their unique chemical properties .

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity for specific targets, while the methoxy group can influence the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyridine: Lacks the methoxy group, which can affect its chemical reactivity and applications.

    2-Iodo-6-methoxypyridine: Lacks the trifluoromethyl group, which can influence its biological activity and stability.

    4-Iodo-2-(trifluoromethyl)pyridine:

Uniqueness: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-iodo-6-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDQDOOXBBYXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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